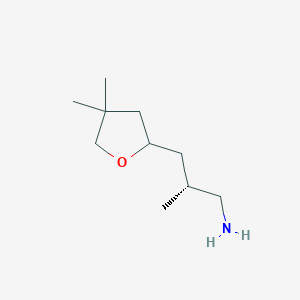
(2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine, also known as DMOP, is a chiral amine that has been extensively studied in the field of organic chemistry due to its unique structural and physicochemical properties. DMOP is a versatile molecule that can be synthesized using various methods and has potential applications in scientific research.
作用機序
(2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine acts as a chiral template in asymmetric synthesis, where it can induce chirality in the product molecule. It can also act as a chiral ligand in asymmetric catalysis, where it can facilitate the formation of chiral products. The mechanism of action of (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine in these reactions is believed to involve the formation of a chiral intermediate, which then undergoes further reactions to yield the desired product.
生化学的および生理学的効果
(2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and has low cytotoxicity, which makes it a promising candidate for use in biological applications.
実験室実験の利点と制限
One of the main advantages of (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine is its ability to induce chirality in the product molecule, which is important in the synthesis of chiral compounds. (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine is also a versatile molecule that can be synthesized using various methods. However, the main limitation of (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine is its high cost, which can limit its use in large-scale synthesis.
将来の方向性
There are several future directions for the study of (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine. One potential application is in the synthesis of chiral pharmaceuticals, where (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine can be used as a chiral auxiliary or building block. Another direction is in the development of new synthetic methodologies using (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine as a chiral ligand. (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine can also be used in the development of new materials with unique properties, such as chiral polymers. Overall, (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine is a promising molecule with potential applications in various fields, and further research is needed to fully explore its potential.
合成法
(2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine can be synthesized using several methods, including the reductive amination of 2-methylpropanal with 4,4-dimethyloxazolidine, followed by hydrogenation to yield (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine. Other methods include the use of chiral catalysts, such as chiral phosphoric acid, to catalyze the reaction between 2-methylpropanal and 4,4-dimethyloxazolidine.
科学的研究の応用
(2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine has been extensively studied in the field of organic chemistry due to its potential applications in the synthesis of chiral compounds. It has been used as a chiral auxiliary in asymmetric synthesis, as well as a building block for the synthesis of various bioactive molecules. (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine has also been used as a ligand in asymmetric catalysis, which has led to the development of new synthetic methodologies.
特性
IUPAC Name |
(2R)-3-(4,4-dimethyloxolan-2-yl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-8(6-11)4-9-5-10(2,3)7-12-9/h8-9H,4-7,11H2,1-3H3/t8-,9?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQBWQGPSQCYIU-VEDVMXKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(CO1)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CC(CO1)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

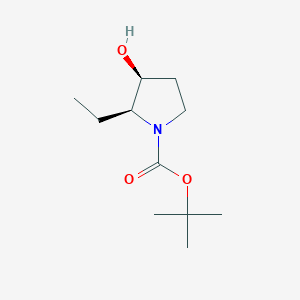
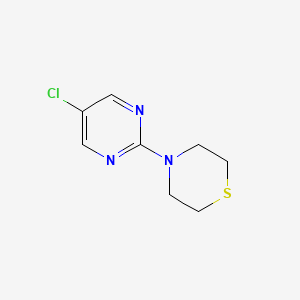
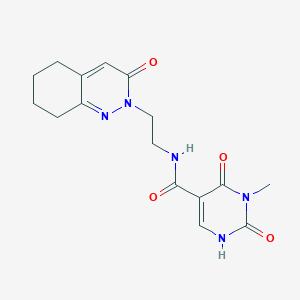
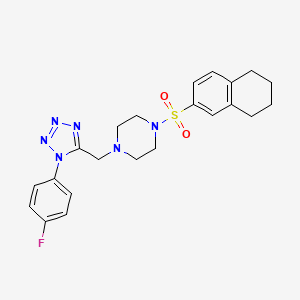
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2461031.png)
![2-[(4-Methoxyphenyl)methyl]benzotriazole](/img/structure/B2461032.png)
![1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2461034.png)

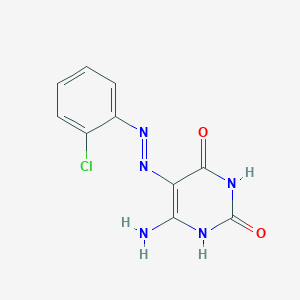

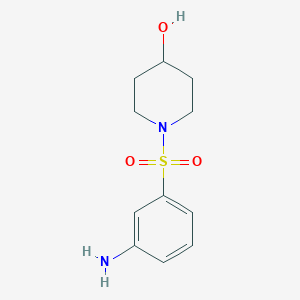

![(5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2461047.png)
![3-(4-Chlorobenzyl)-8-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2461049.png)